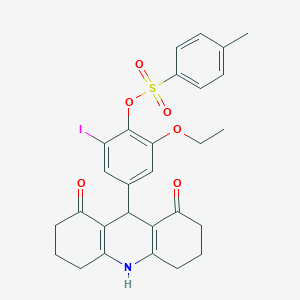
4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the name of "AEW541" and has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate involves the inhibition of IGF-1R. This protein is involved in a signaling pathway that regulates cell growth and survival. By inhibiting the activity of IGF-1R, this compound disrupts this signaling pathway and prevents cancer cells from growing and dividing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate in lab experiments include its ability to inhibit the activity of IGF-1R, which is a promising target for cancer therapy. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate. These include:
1. Further studies to determine the safety and efficacy of this compound in animal models and human clinical trials.
2. Studies to determine the optimal dosage and administration of this compound for cancer therapy.
3. Studies to determine the potential use of this compound in combination with other cancer therapies.
4. Studies to determine the potential use of this compound in the treatment of other diseases that involve the IGF-1R signaling pathway.
5. Studies to determine the potential use of this compound as a tool for studying the IGF-1R signaling pathway and its role in cancer and other diseases.
In conclusion, 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate is a promising compound for scientific research, particularly in the field of cancer research. Its ability to inhibit the activity of IGF-1R makes it a potential target for cancer therapy, but further studies are needed to determine its safety and efficacy. The future directions for the study of this compound include further studies to determine its potential use in cancer therapy and other diseases, as well as its potential use as a tool for studying the IGF-1R signaling pathway.
Métodos De Síntesis
The synthesis of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate involves the reaction of 6-iodo-2-ethoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base. This reaction produces the intermediate compound, which is then reacted with 9-bromoacridine in the presence of a base to produce the final product.
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of insulin-like growth factor 1 receptor (IGF-1R), which is a protein that plays a role in the growth and survival of cancer cells. By inhibiting the activity of IGF-1R, this compound has the potential to prevent or slow down the growth of cancer cells.
Propiedades
Nombre del producto |
4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-ethoxy-6-iodophenyl 4-methylbenzenesulfonate |
|---|---|
Fórmula molecular |
C28H28INO6S |
Peso molecular |
633.5 g/mol |
Nombre IUPAC |
[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-2-ethoxy-6-iodophenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H28INO6S/c1-3-35-24-15-17(14-19(29)28(24)36-37(33,34)18-12-10-16(2)11-13-18)25-26-20(6-4-8-22(26)31)30-21-7-5-9-23(32)27(21)25/h10-15,25,30H,3-9H2,1-2H3 |
Clave InChI |
AGPRCQWHFGWEPX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)I)OS(=O)(=O)C5=CC=C(C=C5)C |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)I)OS(=O)(=O)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300714.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B300716.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B300718.png)
![3-[5-({2,4-Dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-4-methylbenzoic acid](/img/structure/B300720.png)
![3-[5-({2,4-Dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid](/img/structure/B300721.png)
![2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300722.png)
![2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300723.png)
![2-[(5E)-2,4-dioxo-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300727.png)
![2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300730.png)
![2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300732.png)
![2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300733.png)
![2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300734.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300736.png)
![2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300737.png)